molecular formula C23H15ClF4N4O2 B024166 N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea CAS No. 330796-24-2

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea

Cat. No. B024166
M. Wt: 490.8 g/mol
InChI Key: NYOXUHUPXGFHIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of specific anilines with triphosgene or isocyanates to form urea derivatives. For example, N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-substitutedphenyl) ureas were synthesized by reacting 4-chloro-3-trifluoromethylaniline with triphosgene and p-substituted aniline (Liu He-qin, 2010). This process is characterized by its one-pot nature and the use of readily available starting materials.

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated through techniques like NMR, IR, and X-ray diffraction, providing detailed insights into their geometric and electronic structures. A study on a similar compound, 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, showcases the use of NMR, MS, and FT-IR spectra alongside X-ray diffraction for structural characterization (Zhixu Zhou et al., 2021).

Chemical Reactions and Properties

The reactivity and chemical behavior of N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea and related compounds are complex, involving various reactions that highlight their potential in synthetic chemistry and medicinal applications. For instance, the synthesis of new urea derivatives from isatoic anhydride and aryl aldehydes using urea or thiourea as an ammonia surrogate demonstrates the versatility of these compounds in organic synthesis (P. Naidu et al., 2014).

Scientific Research Applications

Crystal Structure and Pesticide Applications

  • Crystal Structure Analysis : The compound has been analyzed for its crystal structure, particularly in the context of benzoylurea pesticides, revealing specific dihedral angles and hydrogen bonding patterns (Jeon, Kang, Lee, & Kim, 2014).

Anticancer Activity

  • Anticancer Properties : Synthesized derivatives of this compound have shown significant anticancer activity, particularly against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Chemical Reactions and Derivatives

  • Chemical Reaction Analysis : Studies have explored the reactions of derivatives of this compound, such as anthranilic acid, with various reagents, leading to a range of products with potential applications in chemistry and pharmacology (Papadopoulos, 1984).

Imaging Applications

  • Imaging in Medical Research : Compounds structurally related to this chemical have been used in synthesizing imaging agents for positron emission tomography (PET), highlighting their potential in medical diagnostics and research (Holt, Ravert, Dannals, & Pomper, 2006).

Synthesis and Chemical Properties

  • Chemical Synthesis and Properties : Research has delved into the synthesis of various derivatives, exploring their chemical properties and potential uses in different scientific fields, including pharmaceuticals (Smith, El‐Hiti, & Shukla, 1999).

Environmental Chemistry

  • Application in Environmental Chemistry : Studies have been conducted on the gas-liquid chromatography of related compounds, such as triclocarban, indicating their relevance in environmental analytical chemistry (Heyn, Zaranyika, & Goldberg, 1982).

properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF4N4O2/c24-18-10-7-14(11-17(18)23(26,27)28)30-22(34)29-12-20-31-19-4-2-1-3-16(19)21(33)32(20)15-8-5-13(25)6-9-15/h1-11H,12H2,(H2,29,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOXUHUPXGFHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432738
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea

CAS RN

330796-24-2
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of the amine (4) (14 mg, 0.05 mmol) in chloroform (0.5 mL), was added 3-trifluoromethylphenyl isocyanate (10 mg, 0.05 mmol). After stirring overnight the solvent was removed in vacuo, triturated with hexanes, filtered and dried to give the title urea (5) (24 mg, 98%) as a white solid:
Name
Quantity
14 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step Two
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea
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N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea
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N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea
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N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea
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N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea
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N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea

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